molecular formula C6H4ClN3 B1143953 3-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-64-5

3-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1143953
CAS No.: 1357946-64-5
M. Wt: 153.569
InChI Key: BUBPUTROLDBJKC-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. The chlorine atom at position 3 introduces distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 157.57 g/mol .

Pyrazolo[4,3-c]pyridines are recognized for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects . However, the biological efficacy of this compound specifically has been reported as weak in preliminary anticancer screens , suggesting that further structural optimization is required to enhance potency.

Properties

CAS No.

1357946-64-5

Molecular Formula

C6H4ClN3

Molecular Weight

153.569

IUPAC Name

3-chloro-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H4ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H,9,10)

InChI Key

BUBPUTROLDBJKC-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C(NN=C21)Cl

Synonyms

3-Chloro-1H-pyrazolo[4,3-c]pyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and synthesis methods of 3-Chloro-1H-pyrazolo[4,3-c]pyridine with analogous derivatives:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key References
This compound Cl at position 3 157.57 Electrophilic cyclization
3-Bromo-1H-pyrazolo[4,3-c]pyridine Br at position 3 198.02 Halogenation of pyrazole precursors
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Cl at 4, I at 3 295.47 Suzuki cross-coupling
4-(2,6-Diphenyl-2H-pyrazolo[...])phenol Aryl groups at 2,6; phenol at 7 ~400 (estimated) Iodocyclization followed by Suzuki coupling
1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine NH₂ at 3; methyl at 1 184.62 Alkylation of amine precursors

Key Observations :

  • Aryl Substituents: Derivatives with phenyl or phenol groups (e.g., 4-(2,6-diphenyl-...)phenol) exhibit significantly improved antiproliferative activity (GI₅₀ values in low micromolar range) due to enhanced π-π stacking and hydrogen bonding with biological targets .
  • Amino and Methyl Groups: The 1-methyl-3-amino derivative shows versatility in pharmaceutical applications, acting as a building block for targeted therapies .

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